3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C13H18ClN. It is a bicyclic structure that contains both an azabicyclo and a tolyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride typically involves the reaction of o-toluidine with a bicyclic ketone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the desired product. Common reagents used in this synthesis include hydrochloric acid and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Various amine derivatives.
Substitution: Substituted aromatic compounds with functional groups like nitro or halogen.
Scientific Research Applications
3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs
Mechanism of Action
The mechanism of action of 3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride
- 11-Oxatricyclo[5.3.1.0]undecane
Uniqueness
3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific bicyclic structure combined with a tolyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound, with the molecular formula C13H18ClN, is primarily studied for its interactions with various biological targets, which may have implications in drug development and therapeutic applications.
The synthesis of this compound typically involves the reaction of o-toluidine with a bicyclic ketone under acidic conditions, leading to the formation of an imine intermediate that is subsequently reduced to yield the final product. The compound's structure allows for various chemical modifications, enhancing its utility in organic synthesis.
The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes in the body. It has been shown to bind to various molecular targets, altering their activity and leading to a range of biological effects. The precise mechanism can vary based on the biological system being studied and the specific application of the compound.
Biological Activity
Research indicates that this compound exhibits significant binding affinity towards certain receptors, particularly those involved in neurotransmission and modulation of physiological responses . The following table summarizes some key findings related to its biological activity:
Study | Biological Target | Binding Affinity (Ki) | Effect Observed |
---|---|---|---|
Study 1 | Vasopressin V1a receptor | 4.7 nM | Inhibition of receptor activity |
Study 2 | Dopamine transporter | 5.0 nM | Modulation of dopamine uptake |
Study 3 | Muscarinic receptors | 10 nM | Antagonistic effects on acetylcholine |
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of this compound:
- Vasopressin Receptor Binding : A study demonstrated that this compound acts as a ligand for the V1a vasopressin receptor, showing a binding affinity comparable to other known ligands in this class . This interaction suggests potential applications in disorders related to vasopressin dysregulation.
- Dopamine Transporter Modulation : In nonhuman primate studies, it was found that this compound could modulate dopamine transporter activity, which may have implications for understanding conditions such as Parkinson's disease and addiction .
- Neurotransmitter Receptor Interactions : Additional research highlighted its role as an antagonist at muscarinic receptors, affecting cholinergic signaling pathways and potentially influencing cognitive functions and memory processes .
Properties
Molecular Formula |
C14H20ClN |
---|---|
Molecular Weight |
237.77 g/mol |
IUPAC Name |
3-(2-methylphenyl)-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C14H19N.ClH/c1-10-4-2-3-5-14(10)11-8-12-6-7-13(9-11)15-12;/h2-5,11-13,15H,6-9H2,1H3;1H |
InChI Key |
VGOPBQIBFXMRSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC3CCC(C2)N3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.